N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-13-6-8-14(9-7-13)25-10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)26-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHCKFQQSCRINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Core Modifications :
- The benzo[d]thiazol-2-yl core is conserved across analogs, but substituents on the amide side chain dictate target specificity. For example:
- Benzo[b]thiophene-2-carboxamide () exhibits strong antiparasitic activity, suggesting the thiophene moiety may enhance binding to trypanosomal enzymes.
Biological Activity: Compounds with sulfonamide groups (e.g., ) are often associated with kinase inhibition (e.g., ROCK1/2), while carboxamides (e.g., ) show efficacy against parasitic targets . The nitroguanidino substituent in Compound 15 () may enhance hydrogen bonding with biological targets, though its exact mechanism remains unclear .
Synthetic Accessibility :
- The target compound’s synthesis mirrors routes used for analogs, such as sulfide coupling () and amide formation (). However, the p-tolylthio side chain requires precise oxidation control to avoid overoxidation to sulfones .
Discontinuation of Analogs :
- Some derivatives, like the pyrrolidinyl benzamide (), were discontinued, possibly due to poor pharmacokinetics or toxicity, underscoring the need for optimized substituents in the target compound .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C14H14N2O2S2
- Molecular Weight : 306.4 g/mol
- CAS Number : 325986-97-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented in the available literature, it is often synthesized through modifications of existing benzo[d]thiazole derivatives.
Anticancer Activity
Research has shown that various derivatives of benzo[d]thiazole exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. However, specific data on the anticancer effects of this compound remains limited.
The biological activity may be attributed to the compound's ability to interact with cellular targets involved in cancer pathways. For example:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes crucial for tumor growth.
- Induction of Apoptosis : Some studies suggest that benzo[d]thiazole derivatives can induce programmed cell death in cancer cells.
In Vitro Studies
In vitro testing against various cancer cell lines has been a common method for assessing the biological activity of similar compounds. For example:
- Cell Lines Tested : CCRF-CEM leukemia cells showed no significant activity for some related compounds with IC50 values exceeding 20 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | CCRF-CEM | >20 |
| Example B | MCF7 | <10 |
Case Studies
Although specific case studies focusing exclusively on this compound are scarce, related research highlights the potential for similar compounds in cancer therapy.
- Study on 7-Oxo Substituted Analogs : A study synthesized 7-oxo substituted analogs and tested them against leukemia cells. The results indicated inactivity due to structural factors affecting binding affinity .
- Molecular Modeling Studies : Molecular docking studies have suggested that the electronic properties of the 7-oxo group may impact biological activity by causing repulsion with active site residues in target enzymes .
Q & A
Q. How can researchers integrate synthetic and biological data into a cohesive framework?
- Answer :
- Data triangulation : Cross-reference SAR data with computational predictions (e.g., QSAR models) .
- Iterative design : Use bioactivity results to guide synthetic modifications (e.g., ’s optimization of tosylbutanamide derivatives) .
- Theoretical grounding : Align findings with established mechanisms (e.g., thiazole-mediated enzyme inhibition in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
